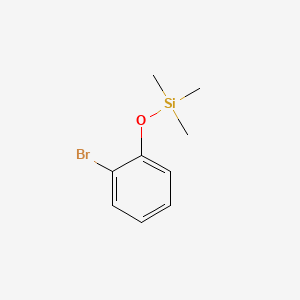
Silane, (2-bromophenoxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenoxy)trimethylsilane is an organosilicon compound with the molecular formula C₉H₁₃BrOSi. It is a derivative of phenol where the hydroxyl group is replaced by a trimethylsilyl group and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromophenoxy)trimethylsilane can be synthesized through the reaction of 2-bromophenol with hexamethyldisilazane in the presence of a catalyst. The reaction is typically carried out in tetrahydrofuran (THF) at elevated temperatures (around 70°C) for a few hours. The reaction mixture is then cooled, and the product is isolated through standard purification techniques .
Industrial Production Methods
In industrial settings, the production of (2-bromophenoxy)trimethylsilane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenoxytrimethylsilane.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted phenoxytrimethylsilanes, phenolic derivatives, and reduced phenoxytrimethylsilane compounds.
Scientific Research Applications
(2-Bromophenoxy)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for phenols.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-bromophenoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the phenoxy group, allowing it to participate in substitution and addition reactions. The bromine atom can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenoxy)trimethylsilane
- (2-Fluorophenoxy)trimethylsilane
- (2-Iodophenoxy)trimethylsilane
Uniqueness
(2-Bromophenoxy)trimethylsilane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in substitution reactions, making (2-bromophenoxy)trimethylsilane a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H13BrOSi |
|---|---|
Molecular Weight |
245.19 g/mol |
IUPAC Name |
(2-bromophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
InChI Key |
CUYIETHNIXZKOT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















